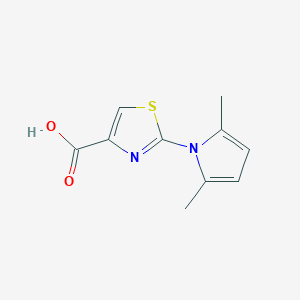

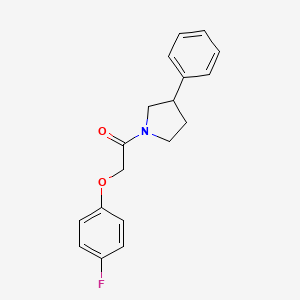

![molecular formula C12H9N5O3 B2409952 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1239845-07-8](/img/structure/B2409952.png)

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a 1,2,4-oxadiazole, a pyridine, and an imidazole ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Applications De Recherche Scientifique

Synthesis and Biological Activities :

- A series of compounds including those with the 1,2,4-oxadiazole structure were synthesized and evaluated for their antioxidant and antimicrobial activities. The study found that certain compounds exhibited significant activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The antioxidant activities of these compounds were also notable (Bassyouni et al., 2012).

Advanced Synthesis Techniques :

- A continuous-flow synthesis method was developed for highly functionalized 1,2,4-oxadiazoles, demonstrating an efficient, multistep synthesis process without the need for isolating intermediates. This technique also integrated a liquid–liquid microextraction unit for purifying the target compounds (Herath & Cosford, 2017).

Chemical Properties and Predictions :

- Novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds were synthesized, and their structures were confirmed using various spectroscopic methods. The biological activity of these compounds was predicted, suggesting potential applications in various biological processes (Kharchenko, Detistov, & Orlov, 2008).

Corrosion Inhibition :

- 1,3,4-oxadiazole derivatives were synthesized and assessed for their ability to inhibit corrosion of mild steel in sulphuric acid. The study provided insights into the physicochemical interactions between these compounds and metal surfaces, showcasing their potential in industrial applications (Ammal, Prajila, & Joseph, 2018).

Synthesis of Heterocyclic Compounds :

- Novel heterocyclic compounds containing the 1,2,4-oxadiazole moiety were synthesized, starting from various chemical precursors. These compounds were anticipated to exhibit hypertensive activity, indicating their potential use in medical treatments (Kumar & Mashelker, 2007).

Synthesis and Biological Assessment :

- A series of acetamides bearing an 1,2,4-oxadiazole cycle were synthesized and biologically assessed. The synthesis method presented can be used to create diverse functionalized derivatives, hinting at broad applications in pharmaceuticals and biological research (Karpina et al., 2019).

Mécanisme D'action

Target of Action

It’s known that compounds containing the1,2,4-oxadiazole ring and the imidazole moiety have a broad range of biological activities . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

The presence of the1,2,4-oxadiazole and imidazole moieties in the compound suggests that it might interact with its targets through hydrogen bonding . The 1,2,4-oxadiazole ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

Biochemical Pathways

Compounds containing the1,2,4-oxadiazole ring have been found to exhibit various therapeutic effects, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the1,2,4-oxadiazole ring and the imidazole moiety, which are known to be highly soluble in water and other polar solvents , suggests that this compound might have good bioavailability.

Result of Action

Compounds containing the1,2,4-oxadiazole ring have been found to exhibit various therapeutic effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of compounds containing the1,2,4-oxadiazole ring has been found to be efficient in a NaOH–DMSO medium at ambient temperature , suggesting that the compound might be stable under a wide range of environmental conditions.

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, material science, and more .

Propriétés

IUPAC Name |

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-2-3-13-10(4-8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGWPZDZFWZVQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

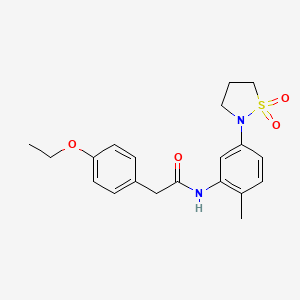

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

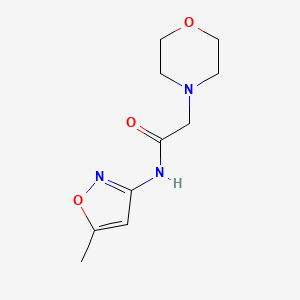

![1-[2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxamide](/img/structure/B2409878.png)

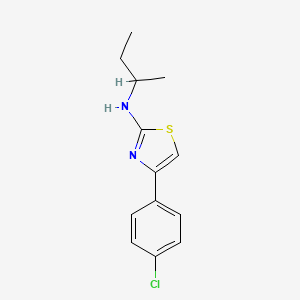

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)

![4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2409881.png)

![Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2409882.png)

![2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409887.png)

![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2409889.png)

![7-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2409890.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2409892.png)